![molecular formula C11H11NO3S2 B13789995 3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one CAS No. 81375-97-5](/img/structure/B13789995.png)
3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one
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Overview
Description
3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one is an organic compound characterized by the presence of methylsulfanyl groups and a nitrophenyl group attached to a prop-2-en-1-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzaldehyde and methylthiol.
Condensation Reaction: The key step involves a condensation reaction between 4-nitrobenzaldehyde and a suitable enone precursor in the presence of a base catalyst.
Methylsulfanyl Addition: Methylthiol is then added to the reaction mixture under controlled conditions to introduce the methylsulfanyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Introduction to 3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one
This compound, with the CAS number 81375-97-5, is a compound of notable interest in organic chemistry and materials science due to its unique structural properties and potential applications. This compound features a conjugated system that includes a 4-nitrophenyl group and methylsulfanyl substituents, which contribute to its reactivity and functionality.
Structural Insights
The crystal structure of this compound reveals significant bond characteristics, including shorter S-C bonds attributed to d-π interactions. The molecule forms a three-dimensional network through C-H⋯S and C-H⋯O hydrogen bonds, enhancing its stability and potential for diverse applications in synthesis and materials science .
Synthesis of Heterocyclic Compounds
This compound serves as a precursor for heterocyclic ketene aminals, which are versatile intermediates in organic synthesis. These compounds can lead to the formation of various fused heterocycles that are valuable in pharmaceuticals and agrochemicals .
Photochemical Applications
The compound's conjugated structure allows it to participate in photochemical reactions, making it useful in the development of light-sensitive materials. Its ability to absorb UV light can be exploited in photopolymerization processes, which are critical in coatings and printing technologies .
Research indicates that derivatives of this compound exhibit antimicrobial properties, suggesting potential applications in medicinal chemistry. The presence of the nitrophenyl group is particularly relevant, as it may enhance biological activity through interactions with biological targets .
Material Science
Due to its unique chemical properties, this compound can be utilized in the formulation of advanced materials such as polymers and composites. Its incorporation into polymer matrices may improve thermal stability and mechanical properties .
Case Study 1: Synthesis of Fused Heterocycles
In a study by Huang & Wang (1994), the use of heterocyclic ketene aminals derived from this compound was demonstrated to yield various fused heterocycles with promising biological activities. The research highlighted the efficiency of using this compound as a starting material for synthesizing complex organic molecules .
Case Study 2: Photopolymerization Research
A recent investigation into the photochemical properties of this compound showed its effectiveness as a photoinitiator in UV-curable coatings. The study reported enhanced curing rates and improved mechanical properties of the resulting films when this compound was included in the formulation .
Case Study 3: Antimicrobial Activity Assessment
Research conducted by Barun et al. (2000) assessed the antimicrobial efficacy of various derivatives of this compound against common pathogens. The findings indicated that certain modifications to the nitrophenyl group significantly enhanced antimicrobial activity, suggesting further exploration into its medicinal applications .
Mechanism of Action
The mechanism of action of 3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound could influence biochemical pathways by altering the activity of key proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one: Lacks the nitro group, which may result in different reactivity and applications.
3,3-Bis(methylsulfanyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Contains a methoxy group instead of a nitro group, potentially altering its chemical properties.
Biological Activity
3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one is an organic compound characterized by its unique structure, which includes a prop-2-en-1-one backbone with two methylsulfanyl groups and a para-nitrophenyl group. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C11H11N O3S2. The compound's structure allows for significant d-π interactions between sulfur atoms and the double bond, which may influence its reactivity and biological properties . The compound crystallizes in a triclinic system, forming a three-dimensional network stabilized by hydrogen bonds involving sulfur and oxygen atoms .
Biological Activities
Preliminary research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Initial studies suggest that this compound may inhibit the proliferation of cancer cells. For example, it has been observed to affect microtubule assembly, which is crucial for cell division .
- Antimicrobial Properties : The compound may also demonstrate antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, suggesting a potential for further investigation into its antibacterial properties .
- Mechanism of Action : The interaction of this compound with biological macromolecules may involve binding to specific enzymes or proteins, potentially modulating their activity. The nitrophenyl group may facilitate electron transfer reactions that are critical in biological pathways .
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Anticancer Studies :
- A study explored the effects of this compound on breast cancer cell lines (e.g., MDA-MB-231). Results indicated that the compound could induce apoptosis in these cells by activating caspase pathways .
- Concentration-dependent studies revealed that higher concentrations significantly increased caspase-3 production, suggesting a strong apoptotic effect.
- Antimicrobial Investigations :
Properties
CAS No. |
81375-97-5 |
---|---|
Molecular Formula |
C11H11NO3S2 |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
3,3-bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C11H11NO3S2/c1-16-11(17-2)7-10(13)8-3-5-9(6-4-8)12(14)15/h3-7H,1-2H3 |
InChI Key |
ZRMKIXVMEJWMDA-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=CC(=O)C1=CC=C(C=C1)[N+](=O)[O-])SC |
Origin of Product |
United States |
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